molecular formula C15H19N3 B3033723 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1152711-96-0

3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B3033723
CAS RN: 1152711-96-0
M. Wt: 241.33
InChI Key: QYGBFVMPZTXNSQ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine, also known as 3-CPP, is a pyrazole-based amine that is used in a wide range of scientific research applications. It has been studied extensively due to its ability to form strong hydrogen bonds, its non-toxic nature, and its ability to act as a catalyst in various reactions. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Three-Component Condensations : 3-Cyclohexyl-1-phenyl-1H-pyrazol-5-amine is used in three-component condensation reactions to produce substituted pyrazolopyrimidines and pyrazoloquinazolines, contributing to the field of organic synthesis (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).

  • Solvent-Free Synthesis of Heterocyclic Ketene Aminals : This compound is involved in the efficient, environmentally benign, solvent-free synthesis of heterocyclic ketene aminals, demonstrating its utility in green chemistry (Yu et al., 2013).

  • Synthesis of Novel Tacrine Analogs : As a precursor in the synthesis of novel tacrine analogs, this compound contributes to the development of potential acetylcholinesterase inhibitors, relevant in the study of neurodegenerative diseases like Alzheimer's (Mahdavi et al., 2017).

Catalytic Applications

  • Catalysis in Copolymerization : Derivatives of this compound are used as catalysts for the copolymerization of CO2 and cyclohexene oxide, showcasing its role in materials science and sustainable chemistry (Matiwane, Obuah, & Darkwa, 2020).

Spectroscopic and Theoretical Investigations

  • Spectroscopic Analysis of Azo Schiff Bases : This compound is involved in the synthesis of azo Schiff bases, providing a platform for comprehensive spectroscopic and theoretical investigations, which are crucial in the field of analytical chemistry (Özkınalı et al., 2018).

Biomedical Research

  • Antimicrobial Activities of Modified Hydrogels : It is used in the modification of hydrogels for increased antimicrobial activities, highlighting its potential in medical applications and material sciences (Aly & El-Mohdy, 2015).

  • Cytotoxicity Evaluation for Cancer Treatment : Derivatives of this compound are evaluated for their cytotoxicity against various cancer cell lines, suggesting its relevance in the search for new anticancer agents (Alam et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “5-phenyl-1H-pyrazol-3-amine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to handle it with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

5-cyclohexyl-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGBFVMPZTXNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN(C(=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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